molecular formula C8H7IN2O2 B8728503 2-(hydroxyimino)-N-(2-iodophenyl)acetamide CAS No. 117500-16-0

2-(hydroxyimino)-N-(2-iodophenyl)acetamide

Cat. No.: B8728503
CAS No.: 117500-16-0
M. Wt: 290.06 g/mol
InChI Key: QOSIKWJYKCKWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxyimino)-N-(2-iodophenyl)acetamide is a useful research compound. Its molecular formula is C8H7IN2O2 and its molecular weight is 290.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

117500-16-0

Molecular Formula

C8H7IN2O2

Molecular Weight

290.06 g/mol

IUPAC Name

2-hydroxyimino-N-(2-iodophenyl)acetamide

InChI

InChI=1S/C8H7IN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

QOSIKWJYKCKWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 5 was prepared according to the method described by Yang et al. (J. Am. Chem. Soc., 1996, 118, 9557), and the cyclization to the isatin was carried out as described by Marvel and Hiers (Org. Synth. Coll. Vol. I, 327). Hydroxylamine hydrochloride (11.4 g, 0.165 mol) and sodium sulfate (52 g, 0.366 mol) were placed in a 1 L round-bottomed flask, and 310 mL water, 16 mL 2 M aqueous hydrochloric acid and 2-iodoaniline (Aldrich, 10 g, 46 mmol) were added. Chloral hydrate (9.1 g, 55 mmol) was then added, and the mixture was heated at 55° C. overnight, with stirring. After cooling to room temperature, the slightly lumpy precipitate was collected by filtration, washing once with water, and dried under vacuum to yield isonitroso intermediate 5 as a beige solid (11.0 g, 83% yield): 1H NMR (400 MHz, DMSO-D6) δ ppm 6.99 (t, J=7.71 Hz, 1H) 7.41 (t, 1H) 7.63 (s, 1H) 7.76 (dd, J=8.08, 1.26 Hz, 1H) 7.90 (dd, J=7.83, 1.26 Hz, 1H) 9.38 (s, 1H) 12.42 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Four

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